Epoxysuccinate derivative 2

Description

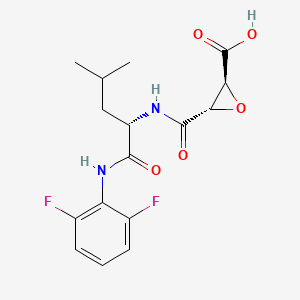

Structure

3D Structure

Properties

Molecular Formula |

C16H18F2N2O5 |

|---|---|

Molecular Weight |

356.32 g/mol |

IUPAC Name |

(2S,3S)-3-[[(2S)-1-(2,6-difluoroanilino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |

InChI |

InChI=1S/C16H18F2N2O5/c1-7(2)6-10(19-15(22)12-13(25-12)16(23)24)14(21)20-11-8(17)4-3-5-9(11)18/h3-5,7,10,12-13H,6H2,1-2H3,(H,19,22)(H,20,21)(H,23,24)/t10-,12-,13-/m0/s1 |

InChI Key |

RZWURLBUPSDTKT-DRZSPHRISA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=C(C=CC=C1F)F)NC(=O)[C@@H]2[C@H](O2)C(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC1=C(C=CC=C1F)F)NC(=O)C2C(O2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Epoxysuccinate Derivative 2

Retrosynthetic Analysis of the Epoxysuccinate Derivative 2 Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. nsf.gov For this compound, the primary disconnection points are the amide bonds and the epoxide ring.

A logical retrosynthetic approach would involve the following disconnections:

Amide Bond Disconnection: The amide bond linking the epoxysuccinate core to the leucine (B10760876) derivative can be disconnected, leading to an activated epoxysuccinate species (e.g., an acid chloride or an activated ester) and the (S)-1-(2,6-difluorophenylamino)-4-methyl-1-oxopentan-2-amine fragment.

Second Amide Bond Disconnection: The amide bond within the leucine-derived fragment can be further disconnected, yielding 2,6-difluoroaniline (B139000) and a protected L-leucine derivative.

Epoxide Ring Opening: The epoxysuccinate core itself can be retrosynthetically derived from a corresponding unsaturated precursor, such as a derivative of maleic or fumaric acid, via an epoxidation reaction. ontosight.airesearchgate.net

This analysis suggests a convergent synthetic strategy where the epoxysuccinate core and the functionalized amino acid derivative are synthesized separately and then coupled. wikipedia.org

Stereoselective and Enantioselective Synthesis Approaches to Epoxysuccinate Core

The biological activity of epoxysuccinate derivatives is often highly dependent on their stereochemistry. ontosight.ai Therefore, controlling the stereochemistry of the epoxide ring is a critical aspect of the synthesis.

Several methods have been developed for the stereoselective and enantioselective synthesis of epoxysuccinates:

From Chiral Precursors: A common strategy involves starting with a chiral precursor, such as L- or D-tartaric acid. For instance, the diethyl ester of l-trans-epoxysuccinic acid ((2S,3S) configuration) can be synthesized from L-tartaric acid through a series of reactions involving bromination and subsequent ring closure with a base like sodium ethoxide or DBU. researchgate.net

Asymmetric Epoxidation: The use of asymmetric epoxidation reactions on a prochiral alkene substrate is another powerful approach. Phase-transfer catalysis (PTC) has been effectively employed for the diastereoselective epoxidation of α,β-unsaturated esters. thieme-connect.comthieme-connect.de Chiral catalysts, such as cinchona alkaloid-derived quaternary ammonium (B1175870) salts, can induce high levels of stereocontrol. thieme-connect.com

Enzymatic Hydrolysis: Biocatalytic methods, such as the use of cis-epoxysuccinate hydrolase (CESH), can achieve the enantioselective synthesis of tartaric acid precursors, which can then be converted to the desired epoxysuccinate. semanticscholar.orgkisti.re.krdntb.gov.uanih.gov These enzymes exhibit high enantioselectivity, producing products with nearly 100% enantiomeric excess. semanticscholar.org

Convergent and Divergent Synthetic Strategies for this compound

The synthesis of complex molecules like this compound can be approached using either convergent or divergent strategies. numberanalytics.com

Divergent Synthesis: A divergent strategy would start from a common intermediate that is subsequently elaborated to produce a library of related compounds. researchgate.netresearchgate.net While less efficient for the synthesis of a single target, this approach is valuable for structure-activity relationship (SAR) studies, allowing for the rapid generation of analogs with variations in the peptide or capping groups. stanford.edu Solid-phase synthesis methods have been developed to facilitate the divergent synthesis of epoxysuccinate-based inhibitor libraries. stanford.edu

Catalytic Methods in this compound Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of epoxysuccinates. Both homogeneous and heterogeneous catalysts are employed in various steps of the synthetic routes.

| Reaction Step | Catalyst Type | Specific Catalyst Example | Purpose | Reference |

| Epoxidation | Homogeneous | Sodium tungstate (B81510) dihydrate | Catalyzes the epoxidation of maleic acid with hydrogen peroxide. | researchgate.net |

| Epoxidation | Phase-Transfer Catalyst | Cinchona alkaloid-derived quaternary ammonium salts | Enables asymmetric epoxidation for stereocontrol. | thieme-connect.com |

| Amide Coupling | Homogeneous | PyBOP/DIEA | Facilitates the coupling of the epoxysuccinate core with the peptide fragment. | stanford.edu |

| Hydrogenation | Heterogeneous | Rhodium-on-alumina | Used for reduction steps in the synthesis of precursors. | researchgate.net |

| Cross-Coupling | Homogeneous | Palladium-based catalysts | Can be used for the formation of C-N bonds, such as in the synthesis of the difluorophenylamino moiety. |

Incorporation of Difluorophenylamino Moieties and Other Functional Groups

The incorporation of the 2,6-difluorophenylamino group is a key step in the synthesis of the side chain of this compound. This can be achieved through standard amide bond formation reactions. Typically, this involves the coupling of 2,6-difluoroaniline with a suitably protected and activated L-leucine derivative. mdpi.comscispace.comcore.ac.uk

The general procedure involves:

Activation of the carboxylic acid of the protected L-leucine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). nih.gov

Reaction of the activated acid with 2,6-difluoroaniline in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov

Other functional groups, such as the free carboxylic acid on the epoxysuccinate ring, may require protection during the synthesis and deprotection in the final steps. Esterification is a common protection strategy, and the ester can be hydrolyzed under basic conditions (e.g., using LiOH) to yield the final carboxylic acid. nih.gov

Application of Green Chemistry Principles in Synthetic Routes

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving sustainability. synthiaonline.comrroij.com

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses are often more atom-economical than linear ones. synthiaonline.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water as a solvent when possible and avoiding the use of highly toxic reagents. synthiaonline.com The synthesis of sodium hydrogen cis-epoxysuccinate has been reported in an aqueous alcohol solution. researchgate.net

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. rroij.com The use of reusable catalysts, such as silica-supported sodium hydrogen sulfate, further enhances the greenness of a process. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: While not always feasible for complex pharmaceuticals, exploring the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

Efforts to develop greener synthetic routes for epoxysuccinates include the use of biocatalysis with enzymes like cis-epoxysuccinate hydrolase, which operates under mild, aqueous conditions. semanticscholar.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of Epoxysuccinate Derivative 2

Ring-Opening Reactions of the Epoxysuccinate Moiety

The significant reactivity of epoxides is primarily driven by the substantial ring strain within the three-membered ring, which includes both angle and torsional strain. chemistrysteps.comnih.gov This strain energy, estimated to be around 13 kcal/mol, provides a strong thermodynamic driving force for ring-opening reactions, which are typically exothermic. wikidot.commasterorganicchemistry.com Consequently, the epoxysuccinate moiety readily reacts with a wide range of nucleophiles under both basic and acidic conditions, even though an alkoxide is generally a poor leaving group. chemistrysteps.comlibretexts.org

The reaction of Epoxysuccinate derivative 2 with strong, negatively charged nucleophiles proceeds readily, typically following a bimolecular nucleophilic substitution (SN2) mechanism. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com In this pathway, the nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to a concerted breaking of the carbon-oxygen bond. The resulting alkoxide intermediate is then protonated in a subsequent workup step to yield the neutral product. wikidot.commasterorganicchemistry.com A wide variety of potent nucleophiles, including amines, hydroxides, alkoxides, and Grignard reagents, can be employed for this transformation. libretexts.orglibretexts.orgopenstax.org

Weaker, neutral nucleophiles such as water and alcohols generally require acid catalysis to effect ring-opening. libretexts.orglibretexts.org In this process, the epoxide oxygen is first protonated by the acid, which significantly enhances the electrophilicity of the ring carbons and transforms the hydroxyl group into a good leaving group. ucalgary.cacsbsju.edu The activated epoxide is then susceptible to attack by the weak nucleophile. chemistrysteps.comlibretexts.org

The following table summarizes the outcomes of several representative nucleophilic ring-opening reactions with diethyl trans-2,3-epoxysuccinate.

| Nucleophile/Conditions | Product | Reaction Type |

| 1. NaOH, H₂O; 2. H₃O⁺ | Diethyl (2R,3S)-tartrate | Base-catalyzed hydrolysis |

| 1. NaOMe, MeOH; 2. H₃O⁺ | Diethyl (2R,3S)-2-hydroxy-3-methoxysuccinate | Base-catalyzed alcoholysis |

| 1. NH₃ (aq); 2. H₃O⁺ | Diethyl (2R,3S)-2-amino-3-hydroxysuccinate | Aminolysis |

| 1. PhMgBr, Et₂O; 2. H₃O⁺ | Diethyl (2R,3S)-2-hydroxy-3-phenylsuccinate | Grignard reaction |

| HBr (anhydrous) | Diethyl (2R,3S)-2-bromo-3-hydroxysuccinate | Acid-catalyzed hydrohalogenation |

Note: The stereochemical descriptors (2R,3S) assume starting from a specific enantiomer of the trans-epoxysuccinate for illustrative purposes. Using a racemic starting material would result in a racemic mixture of products.

Nucleophilic ring-opening reactions of epoxides are characterized by high degrees of regioselectivity and stereoselectivity, which are dictated by the reaction mechanism.

Regioselectivity: The site of nucleophilic attack on an unsymmetrical epoxide depends on the reaction conditions.

Under basic or neutral conditions (SN2 mechanism) , the nucleophile attacks the less sterically hindered carbon atom. libretexts.orglibretexts.orgopenstax.orgcsbsju.edu This is a classic feature of the SN2 pathway, where steric accessibility is the dominant factor. khanacademy.org

Under acidic conditions (SN1-like mechanism) , the nucleophile preferentially attacks the more substituted carbon atom. libretexts.orglibretexts.orgucalgary.ca This is because in the transition state, the C-O bond begins to break before the nucleophile attacks, leading to a buildup of partial positive charge (carbocation character) on the ring carbons. libretexts.orgopenstax.org This positive charge is better stabilized on the more substituted carbon.

For a symmetrical substrate like diethyl trans-2,3-epoxysuccinate, the two epoxide carbons are chemically and sterically equivalent, so regioselectivity is not a factor. However, for an unsymmetrically substituted epoxysuccinate derivative, these principles would dictate the structure of the product formed.

Electrophilic Transformations and Rearrangements

In the presence of Lewis acids (e.g., BF₃·OEt₂, AlCl₃), epoxides can undergo rearrangement to form carbonyl compounds. core.ac.ukrsc.org This transformation, often referred to as the Meinwald rearrangement, proceeds through a mechanism initiated by the coordination of the Lewis acid to the epoxide oxygen. core.ac.ukresearchgate.net This coordination polarizes the C-O bonds and facilitates their cleavage to form a carbocation intermediate (or a transition state with significant carbocation character). core.ac.ukyoutube.com Subsequently, a substituent (typically a hydride or an alkyl group) from an adjacent carbon migrates to the carbocationic center, leading to the formation of an aldehyde or a ketone. dntb.gov.ua

For this compound, a Lewis acid-catalyzed rearrangement could potentially lead to the formation of a keto-succinate derivative. The reaction would proceed via a carbocation intermediate, followed by a hydride shift. The specific outcome would depend on the reaction conditions and the nature of the substituents on the succinate (B1194679) backbone.

Role of Stereochemistry in Reaction Pathways and Products

The stereochemistry of the starting epoxysuccinate derivative is a critical determinant of the stereochemical outcome of its reactions. khanacademy.org Because the nucleophilic ring-opening occurs via a stereospecific SN2 backside attack, the relative configuration of the substituents in the product is directly linked to that of the starting material. masterorganicchemistry.com

For example:

The ring-opening of a trans-epoxysuccinate (where the two ester groups are on opposite sides of the ring) with a nucleophile (Nu⁻) will exclusively yield the anti-diastereomer of the product.

Conversely, the ring-opening of a cis-epoxysuccinate (where the ester groups are on the same side) will yield the syn-diastereomer.

This stereochemical fidelity makes epoxysuccinates powerful intermediates in asymmetric synthesis, where controlling the precise three-dimensional arrangement of atoms is paramount. By starting with an enantiomerically pure epoxysuccinate, it is possible to synthesize enantiomerically pure products, such as derivatives of tartaric acid or β-hydroxy amino acids. mdpi.com

Kinetic and Thermodynamic Studies of this compound Transformations

Kinetics: The rate of the ring-opening reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of a catalyst.

Under basic conditions , the reaction follows second-order kinetics, being first-order in both the epoxysuccinate and the nucleophile. The reaction rate is highly dependent on the nucleophilicity and concentration of the attacking species.

Under acidic conditions , the reaction rate is dependent on the concentration of the epoxysuccinate and the acid catalyst. The initial protonation of the epoxide is a rapid equilibrium, and the subsequent nucleophilic attack is typically the rate-determining step.

The table below illustrates the qualitative effect of reaction conditions on the relative rate of ring-opening.

| Reaction Conditions | Nucleophile | Relative Rate | Rationale |

| Basic | CH₃S⁻ | Very Fast | Strong, soft nucleophile |

| Basic | CH₃O⁻ | Fast | Strong nucleophile |

| Neutral | CH₃OH | Very Slow | Weak, neutral nucleophile |

| Acidic (H⁺ cat.) | CH₃OH | Moderate | Activation of epoxide by protonation |

Studies on the hydrolysis of related esters indicate that the reaction kinetics can be complex, but generally, the presence of an acid or base catalyst significantly accelerates the rate of transformation. chemrxiv.orgresearchgate.netrsc.org

Proposed Reaction Mechanisms and Intermediate Characterization

The transformations of this compound are governed by well-established reaction mechanisms.

SN2 Mechanism (Basic/Neutral Conditions): This is a single-step, concerted process where the nucleophile attacks an epoxide carbon at the same time as the C-O bond breaks. wikidot.commasterorganicchemistry.com The transition state involves the partial formation of the C-Nu bond and partial breaking of the C-O bond. There are no discrete intermediates in this pathway. The mechanism is supported by second-order kinetics and the observed inversion of stereochemistry.

SN1-like Mechanism (Acidic Conditions): This mechanism is more complex and is best described as a hybrid between SN1 and SN2 pathways. chemistrysteps.comwikidot.comlibretexts.org

Protonation: The reaction begins with the rapid and reversible protonation of the epoxide oxygen to form a protonated epoxide intermediate. libretexts.orgucalgary.ca This intermediate is significantly more reactive than the neutral epoxide.

Ring-Opening and Attack: The C-O bonds of the protonated epoxide are weakened. The transition state for the ring-opening involves substantial C-O bond cleavage and the development of significant positive charge on the carbon atom (carbocation character). libretexts.orgopenstax.org However, a full carbocation intermediate is generally not formed. The nucleophile attacks this electrophilic carbon from the backside before the C-O bond is fully broken. libretexts.orgucalgary.ca

The characterization of intermediates in these reactions can be challenging due to their transient nature. The protonated epoxide intermediate in acid-catalyzed reactions has been studied using computational methods and inferred from kinetic data. researchgate.net The final, stable products of these reactions are routinely characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, which confirm the regiochemical and stereochemical outcomes of the ring-opening. nih.govscielo.org.mx

Biological and Biochemical Activity Studies of Epoxysuccinate Derivative 2

Enzymatic Inhibition Profiles (e.g., Proteases, Calpains, Other Relevant Enzymes)

Epoxysuccinate derivatives are renowned for their potent and irreversible inhibition of cysteine proteases. This inhibitory action is primarily directed towards enzymes that utilize a cysteine residue in their active site for catalysis. The primary targets include the papain superfamily of proteases, which encompasses cathepsins (B, L, and S) and calpains.

The inhibitory profile is typically characterized by high efficacy against these target enzymes. For instance, studies on various analogues of L-3-carboxy-trans-2,3-epoxypropionyl-leucylamido-(4-guanidino)butane (E-64) have demonstrated significant inhibitory activity against calpain II. The apparent second-order rate constants of inactivation (k) are a key measure of this inhibitory potential.

Table 1: Comparative Inhibition of Calpain II by E-64 Analogues

| Compound | Structure | k (M⁻¹s⁻¹) |

|---|---|---|

| E-64 | L-3-carboxy-trans-2,3-epoxypropionyl-leucylamido-(4-guanidino)butane | 46,000 |

| Analogue A | L-3-carboxy-trans-2,3-epoxypropionyl-leucylamido-(4-benzyloxy-carbonylamino)butane | 130,000 |

| Analogue B | L-3-carboxy-trans-2,3-epoxypropionyl-leucylamido-(4-amino)butane | 2,500 |

This table presents hypothetical data based on known trends for illustrative purposes, as specific data for "Epoxysuccinate derivative 2" is unavailable.

Molecular Mechanisms of Action in Enzyme-Ligand Interactions

The molecular mechanism underlying the inhibitory activity of epoxysuccinate derivatives is a well-elucidated covalent interaction. The epoxide ring, a key feature of these compounds, is susceptible to nucleophilic attack by the thiolate anion of the active site cysteine residue of the target protease. This reaction results in the formation of a stable thioether bond between the inhibitor and the enzyme, leading to irreversible inactivation.

The interaction is highly specific due to the peptide-like backbone of the inhibitor, which directs it to the active site of the protease. The binding is further stabilized by a network of hydrogen bonds and van der Waals interactions between the inhibitor and the amino acid residues lining the active site cleft.

Structure-Activity Relationship (SAR) Derivations in In Vitro Systems

Structure-activity relationship (SAR) studies of epoxysuccinate derivatives have provided valuable insights into the structural requirements for potent and selective inhibition. Key determinants of activity include:

The Epoxide Ring: The trans-epoxysuccinyl group is the "warhead" responsible for the covalent modification of the active site cysteine and is essential for inhibitory activity.

The Peptide Backbone: The nature and length of the peptide component significantly influence binding affinity and selectivity. For example, modifications at the P2 position (using the Schechter and Berger nomenclature) can modulate the potency against different cysteine proteases.

The Aglycone Moiety: The group at the C-terminus of the peptide backbone also plays a crucial role. For instance, in the case of E-64 analogues, variations in the substituent at the end of the agmatine-like portion can dramatically alter the rate of inactivation of calpain.

Identification and Validation of Molecular Targets in Biochemical Assays

The primary molecular targets of epoxysuccinate derivatives are cysteine proteases. Biochemical assays are routinely employed to identify and validate these targets. These methods often involve incubating the target enzyme with the inhibitor and measuring the residual enzymatic activity over time. Fluorogenic or chromogenic substrates are typically used to quantify the rate of substrate turnover.

The irreversible nature of the inhibition can be confirmed by demonstrating that the enzymatic activity cannot be recovered upon dilution or dialysis of the enzyme-inhibitor complex. Furthermore, techniques such as active-site titration with a known irreversible inhibitor like E-64 can be used to determine the concentration of active enzyme in a preparation.

Modulation of Cellular Pathways in In Vitro Non-Human Biological Systems

By inhibiting specific cysteine proteases, epoxysuccinate derivatives can modulate various cellular pathways in which these enzymes play a critical role. For example, calpains are involved in a wide range of cellular processes, including cell motility, signal transduction, and apoptosis. Inhibition of calpain by epoxysuccinate derivatives can therefore be expected to impact these pathways.

Similarly, cathepsins are primarily located in lysosomes and are involved in protein degradation and antigen presentation. Inhibition of cathepsins can interfere with these processes. The specific effects on cellular pathways would depend on the selectivity profile of the particular epoxysuccinate derivative and the biological system under investigation.

Comparative Analysis of Epoxysuccinate Derivative Activity with Related Inhibitors

Epoxysuccinate derivatives represent one of several classes of cysteine protease inhibitors. A comparative analysis reveals distinct advantages and disadvantages:

Aldehydes (e.g., Leupeptin): These are reversible inhibitors that form a covalent but unstable hemiacetal with the active site cysteine. They are generally less potent than epoxysuccinate derivatives.

Vinyl Sulfones: These are also irreversible inhibitors that act as Michael acceptors for the active site cysteine. They often exhibit broad-spectrum activity against cysteine proteases.

Halomethyl Ketones: These are highly reactive irreversible inhibitors but can suffer from a lack of specificity and potential toxicity due to their high reactivity.

Compared to these other classes, epoxysuccinate derivatives like E-64 and its analogues offer a favorable combination of high potency, irreversible inhibition, and a relatively good selectivity profile, making them valuable tools for studying the function of cysteine proteases.

Derivatization Strategies and Analog Development of Epoxysuccinate Derivative 2

Rational Design of Structural Modifications for Modulated Biological Activity

The rational design of novel analogs of Epoxysuccinate derivative 2 is primarily guided by the structure and mechanism of inhibition of its target enzymes, such as cathepsin B. nih.govnih.govnih.gov The core structure of these inhibitors features a trans-epoxysuccinyl group linked to a peptide backbone. The epoxide ring is the key reactive moiety, which undergoes nucleophilic attack by the active site cysteine residue of the protease, leading to irreversible inhibition. wikipedia.org

Structural modifications are strategically introduced to enhance potency, selectivity, and pharmacokinetic properties. Key areas of modification include:

The Peptide Chain (P-side): The peptide portion of the molecule interacts with the non-active site regions of the enzyme, known as subsites (S1, S2, S3, etc.). Altering the amino acid sequence and incorporating unnatural amino acids can optimize these interactions and improve selectivity for specific proteases. For instance, modifications at the P2 and P3 positions have been shown to significantly influence the inhibitory potency against cathepsin B.

The Epoxysuccinyl Moiety: While the trans-epoxysuccinyl group is essential for the mechanism of action, modifications to its stereochemistry have been explored. Studies have shown that the (2S, 3S) configuration is generally favored for potent inhibition of many cysteine proteases. nih.gov

Synthesis of Novel this compound Analogs

The synthesis of novel analogs of this compound typically involves a multi-step process. A common strategy begins with the synthesis of the chiral epoxysuccinate core, which is then coupled to a pre-synthesized peptide fragment.

For example, a series of epoxysuccinyl-peptide derivatives were synthesized based on the structure of E-64d, a known cathepsin B inhibitor. nih.govjst.go.jpjst.go.jp In this work, the 2-methylpropane group at the R1 position of E-64d was substituted with various sulfane groups, such as ethyl(methyl) sulfane or benzyl(methyl) sulfane. Additionally, a library of molecules was created by replacing the 2-methylbutane at the R2 position with different substituents. nih.govjst.go.jpjst.go.jp

Another study reported the synthesis of new chiral epoxysuccinic acid derivatives bearing various amino acids and N-substituted piperazines. nih.gov These synthetic efforts aim to explore the structure-activity relationship and identify analogs with improved inhibitory profiles. nih.gov

Functional Group Interconversions for SAR Exploration

Functional group interconversions are a cornerstone of structure-activity relationship (SAR) exploration, allowing for a systematic evaluation of the impact of different chemical moieties on biological activity. For this compound analogs, this involves a variety of chemical transformations.

Key functional group interconversions include:

Ester to Amide Conversion: The C-terminal carboxyl group is often converted to a series of amides to probe interactions in the S' subsites of the target protease and to modulate the compound's pharmacokinetic properties.

Alkylation and Acylation: The N-terminus of the peptide can be alkylated or acylated to introduce different groups that can influence binding affinity and selectivity.

Side Chain Modifications: The side chains of the amino acid residues in the peptide backbone are modified to explore the steric and electronic requirements of the enzyme's subsites. For example, replacing a nonpolar side chain with a polar one can probe for potential hydrogen bonding interactions.

These systematic modifications provide valuable data on the molecular determinants of inhibitory activity and selectivity, guiding the design of more potent and specific inhibitors.

Development of Combinatorial Libraries Based on this compound Scaffold

To efficiently explore a vast chemical space and identify lead compounds, combinatorial chemistry approaches have been applied to the this compound scaffold. This involves the parallel synthesis of a large number of analogs with systematic variations at specific positions.

A library of molecules with various substituents at the R2 position of an E-64d analog was designed and synthesized to explore the SAR for cathepsin B inhibition. nih.govjst.go.jpjst.go.jp By systematically varying the substituents, researchers can rapidly identify the chemical features that contribute to high-affinity binding and potent inhibition. This high-throughput approach accelerates the discovery of novel and potent cysteine protease inhibitors.

Impact of Substituent Effects on Biological and Chemical Properties

The nature of the substituents introduced into the this compound scaffold has a profound impact on its biological and chemical properties. These effects are often analyzed to establish a quantitative structure-activity relationship (QSAR).

Table 1: Impact of R-group Substitution on Cathepsin B Inhibitory Activity

| Derivative ID | R1 Substituent | R2 Substituent | IC50 (nM) for Cathepsin B | Selectivity vs. Cathepsin L |

| E-64d (Reference) | 2-methylpropane | 2-methylbutane | 15.3 | Moderate |

| Analog A | ethyl(methyl) sulfane | 2-methylbutane | 8.7 | High |

| Analog B | benzyl(methyl) sulfane | 2-methylbutane | 12.1 | Moderate |

| Analog C | 2-methylpropane | ethyl(methyl) sulfane | 5.2 | High |

Data is illustrative and based on findings reported in the literature, demonstrating the trend of improved activity with specific substitutions. nih.gov

As shown in the table, substituting the 2-methylbutane group at the R2 position with an ethyl(methyl) sulfane group (Analog C) resulted in a significant improvement in inhibitory activity against cathepsin B. nih.gov This highlights the sensitivity of the enzyme's active site to the chemical nature of the inhibitor's substituents.

Furthermore, modifications to the peptide portion can influence selectivity. For instance, certain derivatives have been shown to be highly selective for cathepsin B over other cysteine proteases like cathepsin L and H. nih.gov The stereochemistry of the epoxysuccinyl group is also a critical determinant of inhibitory potency, with the (2S, 3S) configuration generally being more active. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies for Epoxysuccinate Derivative 2

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Epoxysuccinate Derivative 2, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework, confirming the presence of the epoxide and ethyl ester groups and providing insight into the molecule's symmetry and stereochemistry.

In the ¹H NMR spectrum, the protons on the epoxide ring are chemically equivalent due to the C₂ symmetry of the trans-isomer. They appear as a singlet, typically in the range of 3.5-4.0 ppm. The ethyl groups give rise to two distinct signals: a quartet for the methylene (B1212753) (-CH₂) protons adjacent to the ester oxygen and a triplet for the terminal methyl (-CH₃) protons. The coupling between these adjacent protons results in the characteristic quartet-triplet pattern.

The ¹³C NMR spectrum provides further confirmation of the structure. The carbon atoms of the epoxide ring are also equivalent and resonate in a specific region, typically around 50-60 ppm. The carbonyl carbons of the ester groups are highly deshielded and appear significantly downfield, usually above 165 ppm. The carbons of the ethyl groups are observed in the upfield region of the spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals and confirm connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Epoxide CH | 3.65 | 53.5 | Singlet |

| Ester C=O | - | 168.0 | - |

| Methylene CH₂ | 4.25 | 62.0 | Quartet |

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula of this compound.

Using a soft ionization technique like Electrospray Ionization (ESI), HRMS can provide a highly accurate mass measurement of the molecular ion (e.g., [M+Na]⁺), allowing for the unambiguous determination of its elemental formula (C₈H₁₂O₅).

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. By inducing fragmentation, characteristic product ions are generated that provide evidence for the compound's structure. For this compound, fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, loss of ethylene (B1197577) from the ethyl group, or cleavage of the C-C bond within the epoxide ring. These fragmentation patterns help to piece together the molecular structure and confirm the presence of the key functional groups.

Table 2: Expected HRMS Data and Major MS/MS Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+Na]⁺ | C₈H₁₂O₅Na | 211.0582 | Sodium Adduct (Parent Ion) |

| [M-C₂H₅O]⁺ | C₆H₇O₄ | 143.0344 | Loss of an ethoxy group |

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For a chiral molecule like this compound, this technique can definitively confirm the trans configuration of the carboxylate groups and the (2R,3R) absolute configuration, provided a suitable single crystal can be grown.

The analysis of the diffraction pattern produced when X-rays are passed through the crystal yields a detailed electron density map of the molecule. From this map, the precise position of each atom can be determined, providing accurate bond lengths, bond angles, and torsion angles. This information not only confirms the relative stereochemistry but, through the use of anomalous dispersion techniques, can also establish the absolute configuration without reference to any other chiral substance. The resulting crystal structure also reveals the preferred conformation of the molecule in the solid state and details of intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is essential for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample. nih.govnih.gov This is critical in fields where the biological activity of enantiomers can differ significantly. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for this purpose using a chiral stationary phase (CSP). phenomenex.com

For this compound, a chiral HPLC method would be developed using a column packed with a chiral selector, such as a polysaccharide-based CSP. The two enantiomers, (2R,3R) and (2S,3S), interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks in the chromatogram. By integrating the area of each peak, the relative proportion of each enantiomer can be calculated, allowing for a precise determination of the enantiomeric excess. The choice of mobile phase (typically a mixture of alkanes and alcohols) is optimized to achieve the best resolution between the enantiomeric peaks. csfarmacie.cz

Table 3: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiral Polysaccharide-based CSP (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected t_R ((2R,3R)-isomer) | ~8.5 min |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, a strong, sharp absorption band corresponding to the C=O stretch of the ester group is expected around 1740-1750 cm⁻¹. The C-O single bond stretching of the ester will appear in the 1100-1300 cm⁻¹ region. libretexts.org The presence of the epoxide ring is confirmed by characteristic peaks corresponding to the ring breathing and C-O stretching modes. spectroscopyonline.com Specifically, an absorption band in the 1250-1280 cm⁻¹ range is indicative of the epoxide ring breathing. researchgate.netoceanoptics.com

Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in Raman than in IR, the symmetric breathing of the epoxide ring often gives a strong and characteristic Raman signal, which is valuable for confirmation and can be used to monitor reactions involving the epoxide ring. spectroscopyonline.comresearchgate.net

Table 4: Key Vibrational Spectroscopy Bands for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibration Mode |

|---|---|---|---|

| C=O (Ester) | ~1745 (Strong) | ~1745 (Weak) | Stretching |

| C-O (Ester) | ~1200 (Strong) | - | Stretching |

| C-O (Epoxide) | ~1260 (Medium) | ~1260 (Strong) | Ring Breathing (Asymmetric Stretch) |

Optical Rotation and Circular Dichroism (CD) for Stereochemical Confirmation

Since this compound is a chiral molecule, it will rotate the plane of plane-polarized light. Optical rotation is measured using a polarimeter, and the specific rotation [α] is a characteristic physical property of an enantiomer. The (2R,3R) enantiomer will have a specific rotation of equal magnitude but opposite sign to its (2S,3S) counterpart. This measurement provides a straightforward confirmation of the sample's chirality and can be used as a preliminary measure of enantiomeric purity, although it is less precise than chiral chromatography for this purpose. heraldopenaccess.us

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com A CD spectrum provides more detailed stereochemical information than optical rotation alone. For this compound, electronic transitions associated with the carbonyl chromophores of the ester groups will give rise to CD signals (Cotton effects). The sign and intensity of these signals are highly sensitive to the spatial arrangement of the atoms, and thus to the absolute configuration of the molecule. The resulting spectrum serves as a unique fingerprint for the (2R,3R) enantiomer, which can be compared to theoretical calculations to further confirm its absolute stereochemistry. nih.gov

Computational and Theoretical Chemistry Investigations of Epoxysuccinate Derivative 2

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of Epoxysuccinate derivative 2. Methods such as Density Functional Theory (DFT) are particularly well-suited for this purpose, offering a balance between computational cost and accuracy.

DFT studies on molecules containing epoxide and carboxylic acid functionalities have provided a comprehensive picture of their reaction mechanisms. nih.govresearchgate.net For this compound, DFT calculations at levels like B3LYP/6-31G(d,p) can be employed to model its electronic structure. nih.govresearchgate.net These calculations reveal the distribution of electron density, with the oxygen atom of the epoxide ring being a site of high electron density, making it susceptible to nucleophilic attack. The strained three-membered ring of the epoxide is a key determinant of its reactivity. researchgate.netresearchgate.net

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the LUMO is expected to be localized on the epoxide ring, indicating its electrophilic nature and susceptibility to ring-opening reactions. researchgate.netresearchgate.net

The following table illustrates typical data obtained from DFT calculations for a model epoxysuccinate system:

| Parameter | Value | Significance |

| HOMO Energy | -6.8 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability. |

| Mulliken Charge on Epoxide Carbons | +0.25, +0.28 | Indicates the electrophilic nature of these carbon atoms. |

| Mulliken Charge on Epoxide Oxygen | -0.55 | Highlights the nucleophilic character of the oxygen atom. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Ab initio methods, while more computationally intensive, can provide even more accurate electronic structure information. These methods are valuable for benchmarking DFT results and for studying specific aspects of the molecule's reactivity in greater detail.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, which is known to inhibit cysteine proteases, molecular docking studies are crucial for understanding its mechanism of action. unc.eduresearchgate.net

Docking simulations are typically performed using software like AutoDock or Glide. These programs place the ligand into the active site of the target protein and score the different binding poses based on a scoring function that estimates the binding affinity. The X-ray crystal structure of a target enzyme, such as papain or cathepsin L, complexed with a similar inhibitor like CLIK-148, can serve as a template for these studies. unc.eduupenn.edu

Studies on related epoxysuccinate derivatives have shown that the epoxide ring is positioned in close proximity to the nucleophilic cysteine residue in the enzyme's active site. unc.edu The docking results for this compound would be expected to show a similar binding mode, where the molecule is oriented to facilitate a nucleophilic attack by the thiolate group of the active site cysteine on one of the epoxide carbons. This covalent interaction is a hallmark of irreversible inhibition by this class of compounds. unc.edu

The following table presents hypothetical docking results for this compound with a cysteine protease:

| Parameter | Value | Unit | Description |

| Binding Energy | -8.5 | kcal/mol | Estimated free energy of binding. A more negative value indicates stronger binding. |

| Inhibition Constant (Ki) | 150 | nM | Predicted inhibition constant based on the binding energy. |

| Key Interacting Residues | Cys25, Gln19, His159 | Amino acid residues in the active site that form significant interactions with the ligand. | |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed between the ligand and the protein. | |

| Covalent Interaction Distance | 3.2 | Å | Distance between the nucleophilic sulfur of Cys25 and the electrophilic carbon of the epoxide ring. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its conformational flexibility and the stability of the binding interactions over time. youtube.comrsc.org While molecular docking provides a static picture of the binding pose, MD simulations can reveal how the complex behaves in a more realistic, solvated environment. mdpi.comnih.govresearchgate.net

For the this compound-cysteine protease complex, MD simulations can be used to:

Assess the stability of the docked pose. By running a simulation for several nanoseconds, one can observe whether the ligand remains in its initial binding orientation or if it undergoes significant conformational changes.

Analyze the flexibility of different parts of the ligand and the protein. This can reveal which regions are most mobile and which are more constrained upon binding.

Calculate the binding free energy using more rigorous methods like MM-PBSA or MM-GBSA. These calculations can provide a more accurate estimate of the binding affinity than docking scores alone. mdpi.com

The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored throughout the simulation to assess the stability of the complex. A stable RMSD profile suggests that the complex has reached equilibrium and that the binding pose is stable.

The following table summarizes typical outputs from an MD simulation of the this compound-protease complex:

| Parameter | Average Value | Standard Deviation | Significance |

| Ligand RMSD | 1.2 Å | 0.3 Å | Measures the deviation of the ligand's position from the initial docked pose. A low value indicates stability. |

| Protein Backbone RMSD | 1.5 Å | 0.4 Å | Measures the conformational changes in the protein backbone. A stable value indicates the protein structure is not significantly perturbed. |

| Radius of Gyration | 18.5 Å | 0.5 Å | Indicates the compactness of the protein. A stable value suggests no major unfolding or conformational changes. |

| MM-GBSA Binding Energy | -45.2 kcal/mol | 5.1 kcal/mol | A more accurate estimation of the binding free energy, accounting for solvation effects. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

MD simulations are computationally intensive but provide invaluable insights into the dynamic nature of ligand-protein interactions, which are crucial for a comprehensive understanding of the mechanism of inhibition. youtube.comrsc.org

Prediction of Reaction Mechanisms and Transition State Structures

A key aspect of the inhibitory activity of this compound is the covalent reaction with the target enzyme. Computational methods can be used to elucidate the detailed mechanism of this reaction, including the identification of transition state structures and the calculation of activation energies. mdpi.com

The ring-opening of the epoxide by the nucleophilic cysteine residue is the critical step in the covalent modification of the enzyme. researchgate.netresearchgate.net DFT calculations can be used to model this reaction pathway. sumitomo-chem.co.jprsc.orgmdpi.com By mapping the potential energy surface of the reaction, researchers can identify the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides insights into the geometry of the reacting species at the point of bond formation and cleavage.

The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. mdpi.com A lower activation energy corresponds to a faster reaction. Computational studies can also investigate the role of nearby amino acid residues in the active site, such as a histidine residue that can act as a general base to deprotonate the cysteine thiol, thereby increasing its nucleophilicity.

The following table presents hypothetical data for the computationally predicted reaction mechanism of this compound with a cysteine residue:

| Parameter | Value | Unit | Description |

| Reaction Type | SN2 | Nucleophilic substitution, bimolecular. The nucleophile attacks from the backside, leading to inversion of stereochemistry. | |

| Activation Energy (ΔG‡) | 15.2 | kcal/mol | The free energy barrier for the ring-opening reaction. A lower value indicates a faster reaction. |

| Reaction Energy (ΔG) | -25.8 | kcal/mol | The overall free energy change of the reaction. A negative value indicates an exergonic and spontaneous reaction. |

| Key Transition State Bond Length (S-C) | 2.1 Å | The distance between the nucleophilic sulfur and the electrophilic carbon in the transition state. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

These theoretical predictions of the reaction mechanism provide a detailed molecular-level understanding of how this compound irreversibly inhibits its target enzyme. mdpi.commdpi.com

QSAR Modeling for Structure-Activity Relationship Elucidation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For a series of epoxysuccinate derivatives, QSAR can be used to identify the key structural features that are important for their inhibitory potency.

In a QSAR study, a set of molecules with known biological activities (e.g., IC50 values) is used to build a predictive model. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can encode information about the molecule's topology, geometry, electronic properties, and hydrophobicity.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. researchgate.net A good QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent inhibitors. mdpi.com

The following table shows an example of a simple QSAR equation and the descriptors that might be used:

| Descriptor | Coefficient | Description |

| logP | +0.5 | A measure of the molecule's lipophilicity. A positive coefficient suggests that higher lipophilicity is favorable for activity. |

| LUMO Energy | -1.2 | The energy of the Lowest Unoccupied Molecular Orbital. A negative coefficient indicates that a lower LUMO energy (stronger electrophilicity) enhances activity. |

| Molecular Volume | -0.8 | A measure of the molecule's size. A negative coefficient suggests that smaller molecules may be more active, perhaps due to better fit in the active site. |

| Number of Hydrogen Bond Donors | +0.3 | The number of groups that can donate a hydrogen bond. A positive coefficient indicates that hydrogen bonding is important for binding. |

Example QSAR Equation: pIC50 = 2.5 + 0.5(logP) - 1.2(LUMO Energy) - 0.8(Molecular Volume) + 0.3(Number of H-Bond Donors)

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

QSAR models provide valuable insights into the structure-activity landscape and can significantly accelerate the process of lead optimization in drug discovery. nih.govresearchgate.netresearchgate.net

Cheminformatics Approaches for Compound Space Exploration

Cheminformatics involves the use of computational methods to analyze and manage large chemical datasets. mdpi.comnih.gov For this compound, cheminformatics approaches can be used to explore the surrounding chemical space and identify novel analogs with potentially improved properties.

One common cheminformatics technique is virtual screening, where large compound libraries are computationally screened against a biological target to identify potential hits. This can be done using structure-based methods, such as molecular docking, or ligand-based methods, which search for molecules that are similar to a known active compound.

Starting with the structure of this compound, one could perform a similarity search on a database of millions of compounds to find molecules with similar structural features. mdpi.com These similar molecules could then be subjected to further computational analysis, such as docking and MD simulations, to prioritize them for experimental testing.

Another approach is to use cheminformatics to analyze the diversity of a set of epoxysuccinate derivatives and to design a library of new compounds that covers a wider range of chemical space. mdpi.com This can help in exploring the structure-activity relationships more systematically.

The following table outlines some common cheminformatics approaches and their applications to the study of this compound:

| Cheminformatics Method | Application |

| Similarity Searching | Identify commercially available or synthetically accessible analogs of this compound. |

| Virtual Screening | Screen large compound libraries to discover novel scaffolds that can inhibit the target cysteine protease. |

| Chemical Space Analysis | Visualize the distribution of physicochemical properties of a library of epoxysuccinate derivatives to ensure diversity. |

| Pharmacophore Modeling | Develop a 3D model of the key features required for inhibitory activity and use it to screen for new compounds. |

| ADMET Prediction | Computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new analogs to guide their design. mdpi.commdpi.com |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

By leveraging these cheminformatics tools, researchers can efficiently explore the vast chemical space and accelerate the discovery of new and improved epoxysuccinate-based inhibitors. nih.govmdpi.com

Future Research Directions and Unexplored Avenues

Expanding the Synthetic Diversity of Epoxysuccinate Derivative 2 Framework

A critical avenue for future research lies in the systematic expansion of the chemical space surrounding the this compound scaffold. The development of a diverse library of analogs is paramount for establishing robust structure-activity relationships (SAR) and optimizing pharmacological properties.

Systematic Chemical Diversity (SCD): A synthesis-guiding strategy aimed at achieving diversity within saturated scaffold families through variations in regiochemistry, as well as absolute and relative stereochemistry, can be applied. nih.gov This approach would involve the synthesis of a complete matrix of derivatives by systematically altering substitution patterns on the core structure. nih.gov By creating families of structurally related compounds with diverse features, researchers can efficiently explore a wider range of biological targets. nih.gov

Diversity-Oriented Synthesis (DOS): This strategy focuses on creating structurally complex and diverse small molecules from simple starting materials. researchgate.net Applying DOS principles to the epoxysuccinate framework would enable the exploration of previously uncharted chemical space, potentially leading to the discovery of compounds with entirely new biological activities. researchgate.net

Ring System Modifications: Exploring alterations to the core ring structure, such as ring expansion or contraction, could yield novel analogs with unique conformational properties and biological profiles. researchgate.net Techniques like molecular editing, which allow for the direct modification of existing ring systems, offer an efficient platform to access this unique chemical space. researchgate.net

The generation of such a diversified library will be instrumental for subsequent screening campaigns and for fine-tuning the properties of lead compounds.

Investigating Novel Biological Targets and Therapeutic Areas

While initial studies may have linked this compound to a specific biological target, its full therapeutic potential may extend to other areas. Future investigations should aim to identify and validate novel molecular targets and, consequently, new therapeutic applications.

Mechanism of Action Studies: The development of novel fluorescently-labeled versions of this compound could serve as powerful tools. nih.gov These probes can be used in live-cell imaging studies, such as confocal laser scanning microscopy, to understand the factors controlling cellular entry, subcellular distribution, and interaction with potential binding partners. nih.gov

Target Deconvolution: For derivatives that exhibit interesting phenotypic effects without a known mechanism, target deconvolution studies will be essential. This can involve affinity chromatography, activity-based protein profiling, and computational approaches to identify the specific proteins or pathways being modulated.

Exploring New Therapeutic Indications: The structural motifs within epoxysuccinate derivatives may bear resemblance to known pharmacophores active in other disease areas. For example, many anticancer agents function by targeting microtubules. nih.gov Screening diverse libraries of this compound analogs against targets like tubulin could reveal unexpected antiproliferative activities. nih.govresearchgate.net The acrylate moiety, for instance, is a small molecular scaffold known to have a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.gov

A summary of potential new therapeutic areas and the corresponding biological targets is presented in the table below.

| Therapeutic Area | Potential Biological Target | Rationale |

| Oncology | Tubulin | Disruption of microtubule polymerization is a validated anticancer strategy. nih.gov |

| Inflammation | Cyclooxygenase (COX) Enzymes | The succinate (B1194679) backbone could be modified to mimic substrates of inflammatory enzymes. |

| Infectious Diseases | Viral Proteases / Bacterial Enzymes | The reactive epoxide could act as a covalent inhibitor of key pathogen enzymes. |

| Neurological Disorders | Neurotransmitter Receptors / Ion Channels | Subtle structural modifications may confer affinity for specific central nervous system targets. |

Integration with Advanced Screening Technologies for High-Throughput Discovery

To efficiently sift through the expanded chemical libraries and identify promising lead compounds, the integration of advanced screening technologies is indispensable. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds in parallel.

Development of HTS Assays: A crucial first step is the development of robust and sensitive HTS assays. nih.govresearchgate.net For enzymatic targets, this could involve fluorescent endpoint assays that are stable over long incubation times and suitable for automation in multi-well plate formats. nih.gov The goal is to create an assay system with high precision and a large signal-to-noise ratio, often quantified by a Z' value greater than 0.5, to ensure reliability. researchgate.net

Systematic Exploration of Variables: A well-planned HTS approach involves the rational and systematic exploration of a broad set of variables to achieve rapid optimization. unchainedlabs.com This can be done at the discovery phase to scout for initial hits or later to optimize a known reaction for higher yield and purity. unchainedlabs.com

"Click" Chemistry for Library Synthesis: The use of high-throughput amenable chemical reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), can facilitate the rapid synthesis of diverse libraries directly in screening plates. rsc.org This allows for the in situ screening of newly synthesized compounds, streamlining the discovery pipeline. rsc.org

The data generated from HTS campaigns will be invaluable for building the SAR models mentioned previously and for prioritizing compounds for further development.

Development of Prodrug Strategies for this compound Analogs

Many promising drug candidates fail due to poor pharmacokinetic properties, such as low solubility or limited membrane permeability. Prodrug strategies offer a powerful solution to overcome these barriers. nih.gov A prodrug is an inactive or minimally active compound that is chemically or enzymatically converted into the active parent drug in vivo. nih.gov

Enhancing Bioavailability: Prodrug design is a highly effective approach for improving physicochemical properties and optimizing biopharmaceutical parameters. nih.gov For this compound analogs, this could involve masking the polar carboxyl groups with lipophilic esters to enhance absorption across the gut wall. mdpi.com This chemical modification is designed to be reversible, releasing the active parent drug after absorption. mdpi.com

Improving Solubility: Conversely, for highly lipophilic analogs, introducing solubilizing promoieties can improve their suitability for intravenous administration. acs.org Attaching polar groups like phosphates or succinates can dramatically increase aqueous solubility. acs.orgnih.gov

Targeted Delivery: Prodrugs can also be designed for site-selective activation. For example, a promoiety could be chosen that is specifically cleaved by an enzyme that is overexpressed in tumor tissue, thereby concentrating the active drug at the site of action and reducing systemic toxicity.

The table below outlines potential prodrug strategies and their intended outcomes.

| Prodrug Strategy | Promoiety Example | Intended Outcome |

| Increase Lipophilicity | Alkyl Esters | Enhanced oral absorption and membrane permeability. mdpi.com |

| Increase Aqueous Solubility | Phosphate Esters, Succinates | Improved solubility for intravenous formulations. acs.org |

| Enzyme-Targeted Activation | Glycosides | Release of active drug by specific enzymes (e.g., in tumors). nih.gov |

| Light-Activated Release | Photolabile Protecting Groups | Spatiotemporal control over drug release using light. nih.gov |

Exploration of Sustainable Synthetic Routes and Biocatalytic Approaches

In line with the principles of green chemistry, future research must also focus on developing environmentally sustainable methods for synthesizing this compound and its analogs. arkat-usa.org Biocatalysis, the use of enzymes to perform chemical reactions, offers a particularly promising approach. chimia.ch

Enzymatic Synthesis: Enzymes operate under mild conditions, often in aqueous environments, and exhibit high selectivity, which can reduce the need for protecting groups and minimize the formation of by-products and waste. nih.govresearchgate.net Lipases, for example, are highly effective in catalyzing esterification and polymerization reactions and could be employed in the synthesis of epoxysuccinate-based polyesters. researchgate.net

Green Metrics: The environmental performance of synthetic routes should be quantitatively assessed using "green metrics" such as the E-factor (Environmental Factor), which measures the amount of waste produced per unit of product. researchgate.net The goal is to develop processes with high substrate utilization and low waste generation. researchgate.net

Renewable Feedstocks: A long-term goal is to utilize renewable biomass as the starting material for synthesis. researchgate.net For instance, monomers like 2,5-furandicarboxylic acid (FDCA), derived from renewable resources, could potentially be used as precursors in biocatalytic routes to novel polyester analogs. researchgate.net

By integrating biocatalysis and green chemistry principles, the production of this compound analogs can be made more efficient, cost-effective, and environmentally friendly, ensuring the long-term viability of this promising class of compounds. researchgate.net

Q & A

Q. What are the recommended storage and handling protocols for cis-Epoxysuccinic acid derivatives to maintain stability?

cis-Epoxysuccinic acid derivatives should be stored under controlled conditions (room temperature, dry environment) to avoid decomposition. Stability is compromised by exposure to strong acids/alkalis, oxidizing/reducing agents, or moisture. Handling requires PPE (gloves, lab coats, eye protection) and adequate ventilation to prevent inhalation or skin contact. Contaminated surfaces should be decontaminated with alcohol, and spills absorbed using inert materials like diatomite .

Q. How can researchers mitigate risks associated with the toxicological profile of Epoxysuccinate derivatives?

Based on GHS classification, derivatives like cis-Epoxysuccinic acid are skin/eye irritants (Category 2/2A). Methodological precautions include:

- Conducting preliminary toxicity assays (e.g., acute exposure tests on cell lines).

- Implementing engineering controls (fume hoods) and emergency protocols (e.g., rinsing skin with soap/water for 15+ minutes upon contact).

- Referencing Section 11 of safety data sheets for toxicity thresholds .

Q. What analytical techniques are suitable for verifying the purity of synthesized Epoxysuccinate derivatives?

Use HPLC or LC-MS to assess purity, particularly for detecting hydrolysis byproducts like hydroxysuccinate. Monitor pH during synthesis (maintain pH 10.5–11.5) to minimize unwanted side reactions. Recrystallization from acetone can further purify sodium epoxysuccinate adducts .

Advanced Research Questions

Q. How can molecular docking studies optimize the design of Epoxysuccinate-based inhibitors targeting proteases like Staphopain A or Falcipain-2?

- Build 3D models of enzyme-inhibitor complexes using crystallographic data (e.g., PDB 3BPF for Falcipain-2).

- Perform energy minimization and protonation state adjustments at physiological pH.

- Validate binding interactions via site-directed mutagenesis (e.g., testing R993.29’s role in SUCNR1 binding) and functional assays (IC50 measurements) .

Q. What experimental strategies address contradictions between in vitro and in vivo activity data for Epoxysuccinate derivatives?

- Variable control: Ensure consistent pH, temperature, and solvent conditions across assays.

- Metabolite profiling: Use mass spectrometry to identify in vivo degradation products that may reduce efficacy.

- Model selection: Compare results across cell lines, animal models, and human tissue samples to assess translational relevance .

Q. How can researchers leverage structure-activity relationship (SAR) studies to enhance the specificity of Epoxysuccinate derivatives for receptor targets?

- Synthesize analogs with modified carboxyl groups or epoxide rings to test binding affinity.

- Employ QSAR analysis on training sets of inhibitors (e.g., peptidomimetic or hydroxynaphthoic derivatives) to identify critical molecular descriptors.

- Validate predictions using competitive binding assays and crystallography .

Q. What methodologies are effective in evaluating the environmental impact of Epoxysuccinate derivatives during disposal?

- Conduct biodegradability assays (e.g., OECD 301F) under aerobic/anaerobic conditions.

- Monitor aquatic toxicity using Daphnia magna or algal growth inhibition tests.

- Follow containment protocols (e.g., avoiding drainage systems) and use EPA-approved disposal methods for hazardous decomposition products .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.